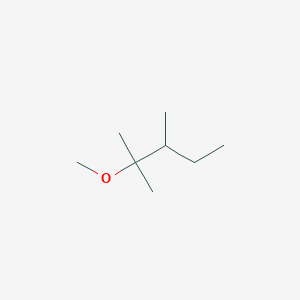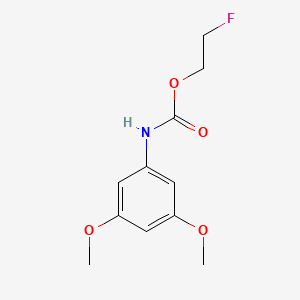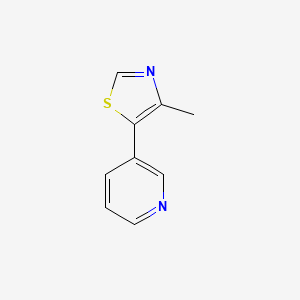
3-(4-Methylthiazol-5-yl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylthiazol-5-yl)-pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-5-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions to form ethyl 2-amino-4-methylthiazole-5-carboxylate . This intermediate can then be further reacted with pyridine derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods such as one-pot synthesis. This approach minimizes the need for multiple purification steps and reduces overall production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiazol-5-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-Methylthiazol-5-yl)-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiazol-5-yl)-pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cellular stress responses . Additionally, it can act as a nitric oxide donor, enhancing nitric oxide bioavailability and exerting protective effects in vascular diseases .
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-Benzylidenehydrazinyl)-4-methylthiazol-5-yl)ethanone: This compound shares the thiazole ring and has similar biological activities.
2-(4-Methylthiazol-5-yl)ethyl nitrate hydrochloride: Another compound with a thiazole ring, known for its nitric oxide donor properties.
4-Methyl-5-thiazoleethanol: A related compound used in various chemical syntheses.
Uniqueness
3-(4-Methylthiazol-5-yl)-pyridine is unique due to its combined thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in different fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
4-methyl-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C9H8N2S/c1-7-9(12-6-11-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI Key |
FRKSHFPYIOLJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


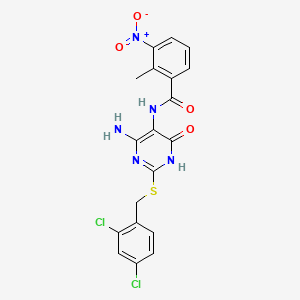
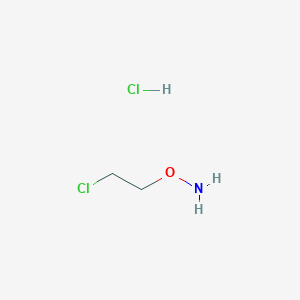

![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)

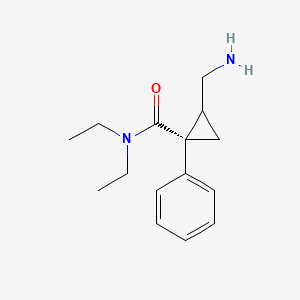
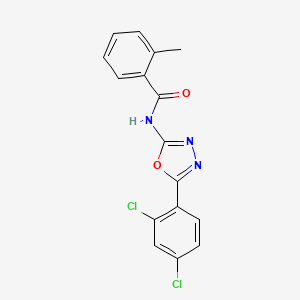
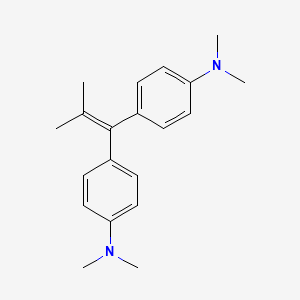

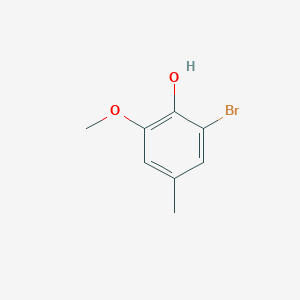
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
